
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C15H10F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a phenylmethanol moiety
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It’s worth noting that similar compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to play a role in various organic transformations .
Pharmacokinetics
The molecular weight of the compound is 32023 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) have been shown to be versatile in pharmaceutical synthesis .
Action Environment
It’s worth noting that the reaction conditions can significantly affect the yield and efficiency of reactions involving similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs biocatalysis using whole cells of Trichoderma asperellum ZJPH0810, with ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction is carried out in distilled water medium at 30°C and 200 rpm, achieving a high yield of 93.4% with an enantiomeric excess (ee) value above 98%.
Industrial Production Methods
Industrial production of this compound can leverage similar biocatalytic processes, optimizing reaction parameters to scale up the production. The use of natural deep-eutectic solvents (NADES) and microaerobic conditions can further enhance the efficiency and yield of the biocatalytic reduction .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: The major product is 3,5-bis(trifluoromethyl)benzophenone.
Reduction: The major product is (3,5-bis(trifluoromethyl)phenyl)methanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of phenylmethanol.
(3,5-Bis(trifluoromethyl)phenyl)thiourea: Contains a thiourea group, widely used as an organocatalyst.
(3,5-Bis(trifluoromethyl)phenyl)acetophenone: The precursor in the synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol.
Uniqueness
This compound is unique due to its dual trifluoromethyl groups, which impart high stability and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and advanced materials, where such characteristics are desirable .
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8,13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECXTZHVDMNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
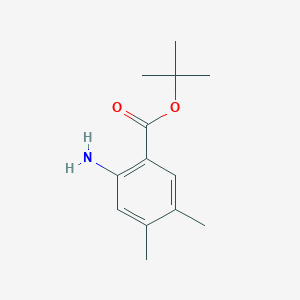
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2875851.png)
![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2875852.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)
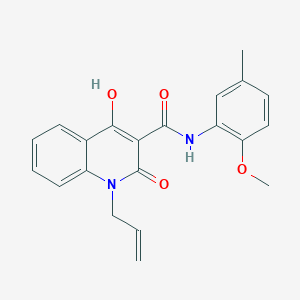
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)
![rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis](/img/structure/B2875861.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)
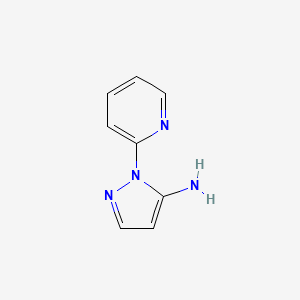
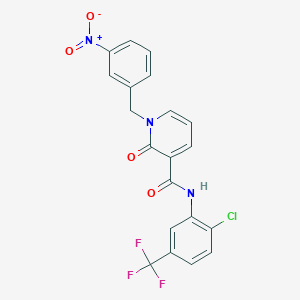
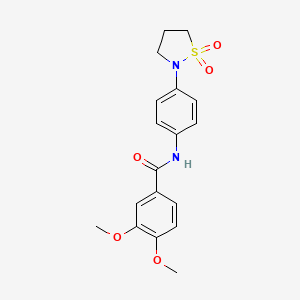
![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

